molecular formula C18H16ClN3O B11293341 N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide

N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11293341
M. Wt: 325.8 g/mol
InChI Key: DFFMVFGKOWTWQJ-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

The synthesis of N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.

    Benzylation: The benzyl group can be introduced by reacting the intermediate compound with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the nitrogen atom in the pyrazole ring using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the carboxamide group can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide: This compound has a similar structure but with an isopropyl group instead of a methyl group, which may result in different biological activities.

    N-benzyl-3-(5-(4-chlorophenyl)-2-furyl)propanamide:

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a different functional group (hydroxy ester) and may exhibit different reactivity and biological activities.

The unique combination of the benzyl, chlorophenyl, and methyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16ClN3O/c1-22(12-13-5-3-2-4-6-13)18(23)17-11-16(20-21-17)14-7-9-15(19)10-8-14/h2-11H,12H2,1H3,(H,20,21)

InChI Key

DFFMVFGKOWTWQJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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